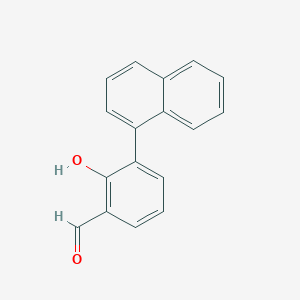

2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde

Beschreibung

2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde is an aromatic aldehyde featuring a hydroxyl group at the 2-position of the benzaldehyde ring and a naphthalen-1-yl substituent at the 3-position. This compound’s structure combines the electron-withdrawing aldehyde group with the bulky, conjugated naphthalene system, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Eigenschaften

IUPAC Name |

2-hydroxy-3-naphthalen-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-11-13-7-4-10-16(17(13)19)15-9-3-6-12-5-1-2-8-14(12)15/h1-11,19H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIFOKIWVIENPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=C3O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Silica-Supported Molybdatophosphoric Acid Catalyzed Synthesis

A solvent-free, one-pot multi-component condensation strategy has been adapted for synthesizing aromatic aldehydes with naphthalene substituents. In a method analogous to the synthesis of 1-amidoalkyl-2-naphthols, 2-naphthol, benzaldehyde derivatives, and amides are condensed using silica-supported molybdatophosphoric acid (H₃PMo₁₂O₄₀·xH₂O/SiO₂) as a heterogeneous catalyst. For 2-hydroxy-3-(naphthalen-1-yl)benzaldehyde, the reaction likely involves:

-

Reactants : 2-naphthol, 3-hydroxybenzaldehyde, and naphthalene-1-carbaldehyde.

-

Conditions : Solvent-free, 80–100°C, 3–5 hours.

-

Catalyst Loading : 3.17 mol% H₃PMo₁₂O₄₀/SiO₂.

This method’s advantages include minimal waste, reduced reaction time, and reusability of the catalyst. The silica support enhances surface area, improving catalytic activity and product isolation.

Lewis Acid-Catalyzed Condensation

Indium Chloride-Mediated Synthesis

InCl₃ has emerged as an efficient catalyst for forming naphthalene-linked benzaldehydes. A protocol inspired by the synthesis of naphthoquinone derivatives involves:

-

Reactants : 2-hydroxybenzaldehyde and naphthalen-1-ylboronic acid.

-

Conditions : Reflux in ethanol (78°C), 12–16 hours.

-

Catalyst : 20–40 mol% InCl₃.

-

Workup : Precipitation with water, filtration, and chromatography.

The Lewis acid facilitates C–C bond formation between the aldehyde and naphthalene moieties. Prolonged reflux improves conversion but may necessitate higher catalyst loading to mitigate side reactions.

Protection/Deprotection Strategies

Sulfuric Acid-Assisted Esterification and Deprotection

A patent describing α-hydroxy acid synthesis provides insights into protecting hydroxyl groups during aldehyde functionalization. For 2-hydroxy-3-(naphthalen-1-yl)benzaldehyde:

-

Protection : Treat 2,3-dihydroxybenzaldehyde with methanol and H₂SO₄ to form methyl ethers.

-

Coupling : React with naphthalen-1-ylmagnesium bromide under Grignard conditions.

-

Deprotection : Hydrolyze methyl ethers using NaOH/EtOH.

This method ensures regioselectivity but requires stringent temperature control to prevent over-esterification.

Comparative Analysis of Methods

Mechanistic Insights

Multi-Component Reaction Pathway

The silica-supported catalyst activates carbonyl groups via hydrogen bonding, enabling nucleophilic attack by 2-naphthol. Subsequent dehydration forms the benzaldehyde-naphthalene linkage.

InCl₃-Mediated Coupling

InCl₃ coordinates to the aldehyde oxygen, polarizing the carbonyl group and facilitating electrophilic substitution at the naphthalene’s α-position.

Optimization Strategies

-

Catalyst Screening : Heteropolyacids (e.g., H₃PW₁₂O₄₀) may outperform molybdatophosphoric acid in certain substrates.

-

Solvent Effects : Ethanol enhances InCl₃ solubility but prolongs reaction time; DMF accelerates kinetics at the cost of purity.

-

Temperature : Multi-component reactions above 100°C risk decomposition, whereas lower temperatures favor selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Reagents such as alkyl halides and bases like sodium hydroxide (NaOH) are commonly used.

Major Products Formed

Oxidation: 2-Hydroxy-3-(naphthalen-1-yl)benzoic acid.

Reduction: 2-Hydroxy-3-(naphthalen-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde serves as an important intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile building block for chemists. For instance, it can be transformed into derivatives like naphthyl ketones or alcohols through specific reaction pathways.

Synthetic Routes

The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with naphthalene derivatives under acidic conditions. Optimizing reaction parameters such as temperature and solvent can enhance yield and purity.

Medicinal Chemistry

Biological Activity

Research has indicated that compounds similar to 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde exhibit significant biological activities. For example, studies have shown that hydroxyaryl aldehydes can selectively inhibit enzymes involved in metabolic pathways, presenting potential therapeutic applications against diseases like cancer .

Enzyme Interaction Studies

Docking studies suggest that this compound interacts favorably with active sites of enzymes such as acetylcholinesterase, indicating potential neuroprotective effects. This interaction is believed to arise from the formation of stable complexes between the aldehyde group and amino acid residues within the enzyme's active site .

Analytical Applications

Fluorescent Probes

The compound can be utilized as a fluorescent probe for detecting specific biomolecules due to its photophysical properties. This application is particularly valuable in biochemical assays and environmental monitoring.

Spectrophotometric Analysis

2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde can also serve as an analytical reagent in spectrophotometric methods for detecting metal ions and other analytes in various samples, including biological fluids and environmental samples .

Material Science

Dyes and Pigments

Due to its chromophoric properties, this compound can be employed in the production of dyes and pigments. Its structural features allow it to impart color to materials while maintaining stability under various conditions .

Case Study 1: Cancer Therapeutics

Research has demonstrated that derivatives of hydroxyaryl aldehydes exhibit anticancer properties by inhibiting specific cancer cell lines. In vitro studies showed that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and enzyme inhibition.

Case Study 2: Neuroprotective Agents

A series of docking studies revealed that modifications on the naphthyl group enhance the binding affinity of 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde to acetylcholinesterase, suggesting its potential use in developing drugs for neurodegenerative diseases.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules; versatile reactivity (oxidation/reduction). |

| Medicinal Chemistry | Anticancer activity; enzyme inhibition; neuroprotective potential through enzyme interactions. |

| Analytical Chemistry | Fluorescent probes; spectrophotometric detection of metal ions. |

| Material Science | Used in dyes and pigments due to chromophoric properties. |

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Naphthalene Substitutions

3-(2-Hydroxynaphthalen-1-yl)benzaldehyde (CAS 56432-20-3)

- Structure : Positional isomer with hydroxyl on the naphthalene ring instead of the benzaldehyde moiety.

- Molecular Weight : 248.28 g/mol (vs. 248.28 g/mol for the target compound, indicating identical composition but distinct regiochemistry) .

- Implications : The hydroxyl group’s position alters hydrogen-bonding capacity and electronic effects. For instance, the target compound’s hydroxyl on the benzaldehyde ring may enhance intramolecular interactions with the aldehyde group, affecting solubility and crystallization behavior.

3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione (Compound 10)

- Structure : Contains a naphthalen-1-yl group but embedded in an imidazolidine-dione scaffold with a piperazine side chain.

- Purity : 99.04% (HPLC), Retention Time: 4.69 min .

3-Hydroxy-N-(naphthalen-1-yl)-3-phenylpropanamide (Ht)

- Structure : Amide derivative with naphthalen-1-yl and phenyl groups.

- Physical Data : Melting point = 157°C; IR bands at 1649 cm⁻¹ (C=O stretch) and 3258 cm⁻¹ (O-H stretch) .

- Comparison : The amide functionality in Ht enables N,O-bidentate coordination to metals, a feature absent in the target compound. However, both compounds share steric challenges due to the naphthalene group, which may influence crystallization or catalytic activity.

Substituted Benzaldehyde Derivatives

3-Hydroxybenzaldehyde

- Structure : Simplest analog with a single hydroxyl group at the 3-position of benzaldehyde.

- Relevance : Demonstrates how hydroxyl positioning affects acidity (pKa ~8.0 for 3-hydroxybenzaldehyde vs. ~10.0 for 2-hydroxybenzaldehyde due to intramolecular hydrogen bonding) .

(Thiophen-3-yl)-ethynyl-benzaldehyde (1d)

- Synthesis : Prepared via microwave-assisted continuous flow organic synthesis (MACOS) with gold catalysis .

- Comparison : The ethynyl-thiophene substituent introduces π-conjugation and redox activity, contrasting with the naphthalene group’s steric bulk in the target compound.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Compounds

Biologische Aktivität

2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde, a compound with the molecular formula C13H10O2 and a molar mass of approximately 198.22 g/mol, exhibits significant biological activities attributed to its structural features, including a hydroxyl group and an aldehyde functional group attached to a naphthalene ring. This article delves into its biological properties, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

The compound is characterized by:

- Functional Groups : Hydroxyl (-OH) and aldehyde (-CHO).

- Reactivity : Capable of participating in various chemical reactions such as oxidation, reduction, and substitution due to its functional groups.

Biological Activities

Research has identified several biological activities associated with 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde:

-

Anticancer Properties :

- Studies indicate that hydroxyaryl aldehydes can selectively inhibit enzymes involved in metabolic pathways associated with cancer progression. For example, docking studies suggest favorable interactions with acetylcholinesterase, which may lead to neuroprotective effects and potential applications in cancer therapy .

- Antimicrobial Activity :

- Enzyme Inhibition :

The mechanisms through which 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde exerts its biological effects include:

- Binding Interactions : The aldehyde group forms reversible Schiff bases with lysine residues in enzyme active sites, modulating their activity .

- Oxidative Stress Modulation : The hydroxyl group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Comparative Analysis

To better understand the uniqueness of 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Hydroxy-2-naphthaldehyde | Hydroxyl at the 1-position | Different reactivity patterns |

| 4-Hydroxybenzaldehyde | Lacks naphthalene moiety | Simpler structure with distinct biological activity |

| 2-Hydroxychalcone | Strong antioxidant properties | Related structurally but different functional groups |

This table illustrates how variations in functional groups influence the biological activities of these compounds.

Case Study 1: Anticancer Activity

A study evaluated the effects of 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde on cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells, with an IC50 value indicating potency comparable to established chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those required for many conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling naphthalen-1-yl derivatives with substituted benzaldehydes. For example, propargyl bromide can react with naphthol derivatives in DMF using K₂CO₃ as a base, followed by oxidation to yield the aldehyde . Microwave-assisted continuous flow organic synthesis (MACOS) with gold catalysis is an advanced method for similar benzannulation reactions, improving yield and reducing reaction time . Optimization involves controlling temperature (room temperature for nucleophilic substitutions, ~80°C for condensations) and solvent polarity (DMF for polar intermediates, ethyl acetate for extractions).

Q. How is 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde characterized using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Aldehyde proton: δ ~9.8–10.2 ppm (singlet).

- Aromatic protons: δ ~6.8–8.5 ppm (multiplets due to naphthalene and benzene rings).

- Hydroxyl proton: δ ~11–12 ppm (broad, exchangeable with D₂O) .

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and O–H stretch at ~3200–3500 cm⁻¹ .

- LC-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from the aldehyde group) .

Q. What intermolecular interactions govern the crystalline packing of this compound?

- Methodological Answer : Hydrogen bonding (O–H⋯O) between the hydroxyl and aldehyde groups is critical. Graph set analysis (e.g., Etter’s rules) can classify motifs like D (donor) and A (acceptor) patterns. π-π stacking between naphthalene and benzene rings also stabilizes the lattice. Use software like Mercury or CrystalExplorer to visualize interactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde?

- Methodological Answer :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for direct methods or SHELXD for heavy atom location .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically riding on parent atoms, except for the hydroxyl proton, which is refined freely .

- Validation : Check R-factors (R₁ < 0.05 for high-quality data) and CCDC deposition.

Q. What catalytic applications exist for derivatives of 2-Hydroxy-3-(naphthalen-1-yl)benzaldehyde?

- Methodological Answer : The aldehyde group can act as an electrophilic site in cross-coupling reactions. For example:

- Gold-Catalyzed Cyclizations : The compound can undergo annulation with alkynes to form polyaromatic hydrocarbons (PAHs) under microwave conditions .

- Borylation : React with pinacol borane to form 2-Hydroxy-5-(dioxaborolan) derivatives for Suzuki-Miyaura couplings .

Q. How can computational methods predict the reactivity and tautomeric equilibria of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model tautomers (e.g., keto-enol forms). B3LYP/6-31G(d) optimizes geometry, while M06-2X improves energy accuracy.

- Solvent Effects : Include PCM models to simulate polarity-driven tautomer shifts.

- NBO Analysis : Quantify intramolecular hydrogen bond strength (e.g., O–H⋯O stabilization energy ~20–30 kJ/mol) .

Q. How do structural modifications (e.g., nitro or boronate groups) affect the compound’s electronic properties?

- Methodological Answer :

- Substituent Effects :

| Substituent | Position | Effect on λmax (UV-Vis) | LogP |

|---|---|---|---|

| –NO₂ | 3-nitro | Bathochromic shift (~30 nm) | +0.5 |

| –B(pin) | 5-boro | Enhances Suzuki coupling efficiency | -0.2 |

- Electrochemical Analysis : Cyclic voltammetry reveals redox peaks for the aldehyde (~-1.2 V vs. Ag/AgCl) and naphthalene (~-2.0 V) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or NMR data for this compound?

- Methodological Answer :

- Purity Check : Use HPLC (>95% purity) or TLC (n-hexane/EtOAc, Rf ~0.3) to confirm sample homogeneity .

- Polymorphism : Differing crystalline forms (e.g., monoclinic vs. orthorhombic) can alter melting points. Use DSC to identify phase transitions .

- Solvent Artifacts : NMR peaks may shift with deuterated solvent (e.g., CDCl3 vs. DMSO-d6). Always report solvent and reference (e.g., TMS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.